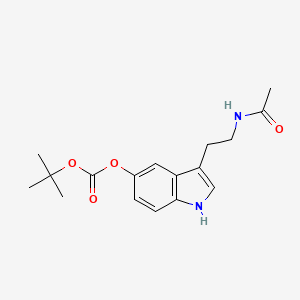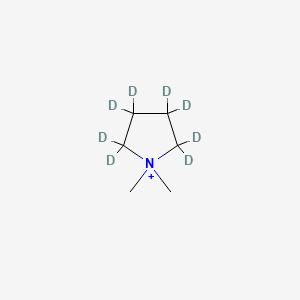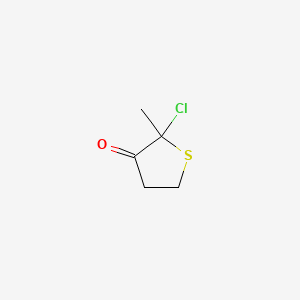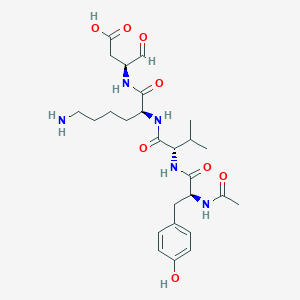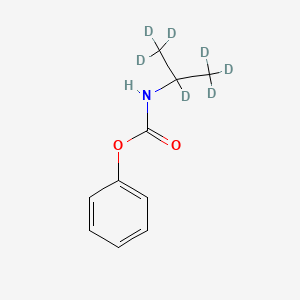
phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate
Übersicht
Beschreibung
Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate is a chemical compound with the molecular formula C10H13NO2 . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate consists of a phenyl group attached to a carbamate functional group, which in turn is attached to a deuterated propyl group . The exact 3D structure is not provided in the available sources.Chemical Reactions Analysis
Specific chemical reactions involving phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate are not detailed in the available sources. Carbamates in general are involved in a variety of chemical reactions, but the specifics would depend on the exact structure and conditions .Physical And Chemical Properties Analysis
Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate has a molecular weight of 186.262. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Phenyl carbamates, including variants like phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate, are pivotal in medicinal chemistry and pharmaceutical research, serving as intermediates in the synthesis of various antitumor drugs. For instance, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate has been recognized as an essential intermediate for many antitumor drugs, especially in the realm of small molecular inhibitors. The synthesis process typically involves acylation and nucleophilic substitution, with the structures of intermediates confirmed by MS and 1H NMR techniques, underscoring the compound's role in developing anti-tumor therapeutics (Gan et al., 2021).
Enantioselective Preparations
Enantioselective preparations of dihydropyrimidones showcase the versatility of phenyl carbamates in synthesizing chiral compounds. The enantioselective synthesis of these compounds highlights their significance in creating stereochemically complex molecules, crucial for drug development and understanding biological activities related to stereochemistry (Goss et al., 2009).
Herbicide Resistance Studies
Research on isopropyl-N-phenyl carbamates has expanded into agricultural sciences, particularly in understanding herbicide resistance. Studies on Nicotiana species resistant to isopropyl-N-phenyl carbamate offer insights into the mechanisms of action of N-phenyl carbamate herbicides and their effects on plant cell microtubule organizing centers (MTOCs), which are critical for cell division and growth. This research not only aids in developing herbicide resistance strategies but also enhances our understanding of plant cell biology (Yemets et al., 2003).
Prodrug Forms for Enhanced Drug Stability
Phenyl carbamates are investigated for their potential as prodrug forms, aiming to protect phenolic drugs against first-pass metabolism, thereby enhancing their bioavailability and therapeutic efficacy. Studies on phenyl N-(2-aminoethyl)carbamates derived from various substituted ethyl diamines and phenol have shown that these compounds, through appropriate selection of substituents, can be tailored to release the parent phenolic drug under physiological conditions, highlighting their utility in drug formulation and delivery systems (Thomsen et al., 1994).
Metabolism and Isotope Studies
The metabolism of phenyl carbamates, labeled with stable isotopes like deuterium or carbon-13, provides valuable insights into the pharmacokinetics and metabolic pathways of these compounds. Such studies are instrumental in identifying metabolites, understanding drug metabolism, and optimizing therapeutic profiles of drugs based on phenyl carbamates (Horie & Baba, 1979).
Eigenschaften
IUPAC Name |
phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i1D3,2D3,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVFGTVVVYSFK-UNAVHCQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
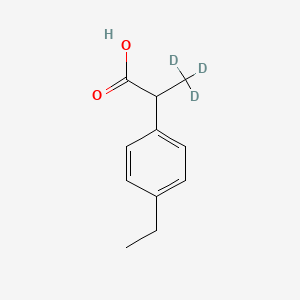
![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
